molecular formula C7H6BrN3 B15223174 2-Bromo-1H-benzo[d]imidazol-7-amine

2-Bromo-1H-benzo[d]imidazol-7-amine

Cat. No.: B15223174
M. Wt: 212.05 g/mol
InChI Key: OJKMZTSMHZZZQJ-UHFFFAOYSA-N
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Description

2-Bromo-1H-benzo[d]imidazol-7-amine is a brominated benzimidazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and materials science research. This compound features a benzimidazole core, which is a fused aromatic system consisting of a benzene ring fused to an imidazole, substituted with a bromine atom and an amine group at strategic positions. The benzimidazole nucleus is a well-known pharmacophore and is a constituent of vitamin B12, allowing its derivatives to interact effectively with the biopolymers of living systems . The presence of both electron-withdrawing (bromo) and electron-donating (amine) functional groups on the aromatic system makes this molecule a valuable building block for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, which can be performed even in the presence of multiple nucleophilic sites . In drug discovery research, this compound is utilized as a precursor for developing novel bioactive molecules. Benzimidazole derivatives, mainly those with halogen and amine substituents, demonstrate a broad spectrum of pharmacological properties, including significant antimicrobial , anticancer , and antitubular activities . The bromine atom at the 2-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships. Furthermore, benzimidazole-based compounds exhibit notable photophysical properties and are investigated for applications in materials science, such as in the development of non-linear optical (NLO) materials, fluorescent probes, and organic electronics . The compound's electronic properties, including its HOMO-LUMO energy gap, can be tuned through substitution, making it a subject of interest in computational chemistry and DFT studies for predicting reactivity and NLO performance . This compound is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6BrN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11)

InChI Key

OJKMZTSMHZZZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Br)N

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Bromo 1h Benzo D Imidazol 7 Amine

Reactivity Profiling of the C-2 Bromine Substituent

The bromine atom at the C-2 position of the benzimidazole (B57391) ring is a key handle for introducing molecular diversity. Its reactivity allows for a range of chemical transformations, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the benzimidazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-2 position, where the bromine atom acts as a leaving group. This reactivity has been exploited to introduce various nucleophiles. For instance, reactions with amines can lead to the formation of 2-aminobenzimidazole (B67599) derivatives. The reaction of 2-chloro-1H-benzo[d]imidazole with various amines, such as 2-aminopyridine, benzylamine, and p-phenylenediamine, in refluxing ethanol (B145695) has been shown to yield the corresponding N-substituted 2-aminobenzimidazoles. derpharmachemica.com Similarly, phenols can displace the bromide to form 2-aryloxybenzimidazoles, a transformation often carried out under basic conditions. acs.org These SNAr reactions provide a direct route to functionalized benzimidazoles, which are important precursors for more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become an indispensable tool for the functionalization of aryl halides. The C-2 bromine of 2-Bromo-1H-benzo[d]imidazol-7-amine is well-suited for such transformations, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Palladium- and copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for constructing C-N bonds. These reactions have been successfully applied to benzimidazole derivatives. For example, the N-arylation of 5-bromo-2-aminobenzimidazole with aryl boronic acids using a copper(II) acetate (B1210297) catalyst has been reported to proceed selectively at the amino group. nih.gov The choice of base and solvent can be critical in controlling the selectivity and yield of these reactions. nih.gov In some cases, pre-activation of the palladium catalyst has been shown to significantly improve the efficacy of N-arylation of imidazoles. mit.edu These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the nitrogen atoms of the benzimidazole core or its substituents.

Interactive Table 1: Examples of N-Arylation Reactions on Bromo-substituted Benzimidazoles

CatalystCoupling PartnerBaseSolventProduct TypeYield (%)
Cu(OAc)₂Aryl boronic acidTMEDACH₃OH/H₂ON-Aryl-2-aminobenzimidazoleGood
Pd₂(dba)₃/L1Aryl bromideK₃PO₄TolueneN1-Aryl-imidazole6-66
CuSO₄·5H₂OAryliodideK₂CO₃DMSON-Phenyl-1H-benzo[d]imidazol-2-amine97

The formation of new carbon-carbon bonds at the C-2 position is another critical transformation enabled by the bromine substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed for this purpose. The Suzuki coupling, which pairs the aryl bromide with an organoboron reagent, is a particularly versatile method for creating biaryl linkages. These reactions have been used to synthesize a variety of 2-aryl and 2-vinylbenzimidazoles, which are precursors to compounds with interesting photophysical and biological properties. acs.org For instance, the Suzuki cross-coupling of 5-bromo-2-aminobenzimidazole derivatives with different aryl/heteroaryl boronic acids has been demonstrated. nih.gov

Transformations of the C-7 Amino Functionality

The C-7 amino group provides another reactive site for the derivatization of this compound. This primary amine can undergo a variety of common transformations, including acylation and alkylation, to introduce new functional groups and modify the electronic properties of the molecule.

Acylation and Alkylation Reactions

The amino group at the C-7 position can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, the selective acylation of the amino group of 5-bromo-2-aminobenzimidazole with acetic anhydride (B1165640) has been reported. nih.gov This transformation is often used as a protecting strategy or to introduce specific functionalities.

Alkylation of the amino group can introduce alkyl or benzyl (B1604629) groups. For instance, 1H-benzo[d]imidazol-2-amine can be reacted with benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com The biological properties of benzimidazole systems are often influenced by substitutions at the N-1 and C-2 positions, and N-1 alkylation can positively impact chemotherapeutic efficacy. acs.org These reactions expand the chemical space accessible from this compound, allowing for the fine-tuning of its properties for various applications.

Interactive Table 2: Examples of Acylation and Alkylation Reactions

Formation of Imine and Amide Derivatives

The presence of a primary amino group at the 7-position of this compound suggests the potential for the formation of imine and amide derivatives.

Imine Derivatives: In principle, the amino group could undergo condensation reactions with various aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry. For instance, studies on other amino-substituted benzimidazoles have shown the successful synthesis of Schiff bases through the reaction of the amino group with aromatic aldehydes. researchgate.net

Amide Derivatives: The amino group of this compound would also be expected to react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield amide derivatives. The synthesis of N-substituted acetamide (B32628) derivatives of other bromo-aminobenzimidazoles has been reported, indicating the feasibility of this transformation. researchgate.net

Despite these well-established reactions for amino-substituted heterocycles, specific examples and detailed reaction conditions for the formation of imine and amide derivatives starting from this compound are not documented in the searched scientific literature.

Mannich and Schiff Base Reactions

Mannich Reactions: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. In the context of this compound, the N-H protons of the imidazole (B134444) ring are acidic and could potentially participate as the active hydrogen component. The amino group at the 7-position could also be a site for Mannich-type reactions, although this is less common. General procedures for the synthesis of Mannich bases from various benzimidazole derivatives are known. researchgate.net

Schiff Base Reactions: As mentioned in the previous section, the primary amino group at the 7-position is a prime site for Schiff base formation through reaction with aldehydes or ketones. The resulting imines are valuable intermediates for the synthesis of more complex molecules. For example, new thiazolidine (B150603) derivatives have been synthesized from Schiff bases of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline. researchgate.net

Again, while the general reactivity of benzimidazoles in Mannich and Schiff base reactions is established, specific studies detailing these reactions for this compound are absent from the available literature.

Substituent Effects on Ring Nitrogen Atoms (N-1 and N-3)

The benzimidazole ring contains two nitrogen atoms, N-1 and N-3, which can exhibit different reactivities based on the electronic effects of the substituents on the ring. The bromine atom at the 2-position is an electron-withdrawing group, which would be expected to decrease the basicity of the imidazole nitrogens. Conversely, the amino group at the 7-position is an electron-donating group, which would increase the electron density of the benzene (B151609) ring and could indirectly influence the basicity of the imidazole nitrogens.

The tautomerism between the N-1 and N-3 protons is a characteristic feature of benzimidazoles. The position of this equilibrium can be influenced by substituents. In the case of this compound, the electronic interplay between the bromo and amino groups would likely lead to a preferential tautomer, although no specific studies have been found to confirm this. The differential reactivity of the N-1 and N-3 positions towards electrophiles, such as in alkylation or acylation reactions, would also be a consequence of these substituent effects. However, without experimental data, any discussion on the specific substituent effects in this compound remains speculative.

Synthesis of Multi-Heterocyclic Hybrid Systems and Conjugates Incorporating the Benzimidazole Core

The functional groups present in this compound, namely the bromo and amino groups, as well as the reactive N-H of the imidazole ring, make it a potentially valuable building block for the synthesis of more complex heterocyclic systems.

Benzimidazole-Triazole Conjugates

The synthesis of benzimidazole-triazole conjugates is an active area of research, often utilizing click chemistry. The bromine atom at the 2-position of this compound could potentially be displaced by an azide (B81097) nucleophile, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. Alternatively, the amino group could be diazotized and converted to an azide, which could then undergo the click reaction. While the synthesis of various benzimidazole-triazole hybrids has been reported, none of the reviewed studies specifically utilize this compound as a starting material.

Other Heterocyclic Fusions and Linked Architectures

The amino group at the 7-position and the adjacent C-6 carbon could be used to construct a new fused ring system. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a fused pyridine (B92270) or pyrimidine (B1678525) ring. The bromine at the 2-position could also serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to link the benzimidazole core to other heterocyclic systems. Despite these synthetic possibilities, no specific examples of such reactions with this compound have been found in the literature.

Mechanistic Investigations of Reactive Pathways

Detailed mechanistic investigations of the reactive pathways of this compound are not available in the scientific literature. Such studies would require experimental and computational approaches to understand the kinetics, thermodynamics, and transition states of its various potential reactions. Given the lack of reported derivatization studies, it is not surprising that mechanistic investigations for this specific compound are also absent.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Bromo-1H-benzo[d]imidazol-7-amine can be achieved.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amine (NH₂) and imidazole (B134444) (NH) groups. The chemical shifts (δ) are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the bromine atom and the imidazole ring.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-4~6.8 - 7.2Doublet~7.5 - 8.5
H-5~6.6 - 7.0Triplet~7.5 - 8.5
H-6~6.8 - 7.2Doublet~7.5 - 8.5
NH (imidazole)~12.0 - 13.0Broad Singlet-
NH₂ (amine)~4.0 - 5.0Broad Singlet-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) and imidazole rings will be influenced by the attached functional groups.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-2~140 - 145
C-4~110 - 115
C-5~115 - 120
C-6~110 - 115
C-7~145 - 150
C-8 (C-3a)~130 - 135
C-9 (C-7a)~135 - 140

Note: The chemical shift of C-2 is significantly affected by the bromine substituent, while C-7 is influenced by the amino group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between H-4, H-5, and H-6 would confirm their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-2, C-7, C-8, and C-9) by observing their long-range couplings to the aromatic and NH protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Expected FT-IR Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (imidazole)Stretching3200 - 3400 (broad)
N-H (amine)Symmetric & Asymmetric Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C=N (imidazole)Stretching1610 - 1640
C=C (aromatic)Stretching1450 - 1600
N-H (amine)Bending (Scissoring)1590 - 1650
C-NStretching1250 - 1350
C-BrStretching500 - 600

Raman Spectroscopy

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide further confirmation of the benzimidazole (B57391) core and the C-Br bond.

Expected Raman Data:

Functional Group/VibrationExpected Wavenumber (cm⁻¹)
Aromatic Ring Breathing~990 - 1010
Imidazole Ring Breathing~1250 - 1280
C-Br Stretching~500 - 600

The combination of these advanced spectroscopic methodologies would enable a complete and unambiguous structural elucidation of this compound, providing a solid foundation for further research into its chemical and biological properties.

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for analyzing the electronic transitions within a molecule, providing insights into its chromophoric system. For this compound, the benzimidazole ring system, coupled with the amino and bromo substituents, would be expected to produce a characteristic absorption spectrum. The amino group, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole core. The analysis would typically be conducted in a solvent such as ethanol (B145695) or methanol.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

ParameterHypothetical Value
SolventEthanol
λmax 1~210-220 nm
λmax 2~250-260 nm
λmax 3~280-290 nm
Molar Absorptivity (ε) at λmax 3-

Note: The values presented are estimations based on related benzimidazole structures. Actual experimental data is required for confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₆BrN₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the imidazole ring, providing further structural confirmation.

Table 2: Hypothetical Mass Spectrometry Data for this compound

Ionization ModeParameterHypothetical Value
ESI+[M+H]⁺211.98, 213.98 (Isotopic pattern for Br)
HRMS (ESI+)Calculated m/z for C₇H₇BrN₃⁺[Value]
Found m/z[Value]

Note: The presence of bromine would result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-

Note: No crystallographic data for this specific compound has been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₇H₆BrN₃), the experimentally determined percentages would be compared against the calculated theoretical values to verify the compound's purity and empirical formula.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage
CarbonC39.65%
HydrogenH2.85%
BromineBr37.68%
NitrogenN19.82%

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of a compound, including its melting point, phase transitions, and decomposition temperature. For this compound, DSC would provide a precise melting point and information about its thermal stability.

Table 5: Hypothetical Thermal Analysis Data for this compound

TechniqueParameterHypothetical Value
DSCMelting Point-
Onset of Decomposition-

Note: The thermal properties of this compound have not been experimentally reported.

Computational and Theoretical Investigations of 2 Bromo 1h Benzo D Imidazol 7 Amine

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT studies on benzimidazole (B57391) derivatives provide crucial information about their reactivity, stability, and potential applications. nih.gov

DFT calculations are instrumental in determining the optimized geometry and electronic properties of benzimidazole derivatives. For instance, studies on related compounds like 5-bromo-2-aminobenzimidazole derivatives have been performed to understand their structural and spectroscopic properties. nih.gov These analyses help in understanding the distribution of electrons within the molecule and identifying the most stable conformations.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (GH-L) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a series of synthesized 5-bromo-2-aminobenzimidazole derivatives, FMO analysis was conducted to evaluate their electronic properties. The HOMO, LUMO, and energy gap values for these related compounds provide an estimation of the expected values for 2-Bromo-1H-benzo[d]imidazol-7-amine. nih.gov

Table 1: FMO Analysis of Related 5-Bromo-2-aminobenzimidazole Derivatives

Compound EHOMO (eV) ELUMO (eV) GH-L (eV)
1a -5.92 -1.24 4.68
1b -5.87 -1.21 4.66
1d -5.80 -1.54 4.26
1e -6.02 -1.34 4.69
2a -5.99 -1.49 4.50
2b -5.95 -1.45 4.50
2d -5.89 -1.77 4.12
2e -6.10 -1.58 4.52

Source: Adapted from computational studies on N-Arylation of 5-Bromo-2-aminobenzimidazole. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Higher hardness indicates greater stability. nih.gov

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

DFT calculations on 5-bromo-2-aminobenzimidazole derivatives have provided values for these descriptors, which are summarized below. nih.gov

Table 2: Global Reactivity Descriptors for 5-Bromo-2-aminobenzimidazole Derivatives (eV)

Compound Ionization Potential (I) Electron Affinity (A) Chemical Hardness (η) Electronegativity (χ) Chemical Potential (μ) Electrophilicity Index (ω)
1a 5.92 1.24 2.34 3.58 -3.58 2.74
1b 5.87 1.21 2.33 3.54 -3.54 2.69
1d 5.80 1.54 2.13 3.67 -3.67 3.16
1e 6.02 1.34 2.35 3.68 -3.68 2.88
2a 5.99 1.49 2.25 3.74 -3.74 3.11
2b 5.95 1.45 2.25 3.70 -3.70 3.04
2d 5.89 1.77 2.06 3.83 -3.83 3.56
2e 6.10 1.58 2.26 3.84 -3.84 3.26

Source: Adapted from computational studies on N-Arylation of 5-Bromo-2-aminobenzimidazole. nih.gov

Natural Bond Orbital (NBO) analysis is used to study charge transfer and hyperconjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. In studies of benzimidazole derivatives, NBO analysis has been employed to understand the stability arising from such interactions. rsc.orgresearchgate.net For example, in a study of 2-(4-Bromophenyl)-1H-benzimidazole, NBO analysis revealed intramolecular hydrogen bonds that contribute to the molecule's stability. researchgate.net This type of analysis for this compound would likely show significant charge delocalization across the fused ring system.

Molecular Electrostatic Potential (MESP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP is a color-coded map of the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack.

Green regions are areas of neutral potential.

In various studies of benzimidazole derivatives, MESP analysis has been used to identify reactive centers. rsc.orgnih.govresearchgate.net For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amino group, making them potential sites for electrophilic attack and hydrogen bonding. The area around the hydrogen atoms would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulation studies on this compound are not available, MD simulations have been successfully applied to other benzimidazole derivatives to understand their behavior in different environments. acs.orgnih.govresearchgate.net For instance, MD simulations have been used to study the stability of benzimidazole derivatives when bound to biological targets like enzymes. acs.orgnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies are crucial in drug discovery for evaluating the dynamic stability of a ligand within a protein's active site. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides robust methods for the theoretical prediction of spectroscopic parameters, which are invaluable for the structural elucidation of new compounds. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate properties like NMR chemical shifts and vibrational frequencies. mdpi.com These calculations are typically performed using specific basis sets, such as 6-311G(d,p) or cc-pVTZ, which describe the mathematical representation of the atomic orbitals. researchgate.net

Vibrational frequency calculations are another key aspect of theoretical spectroscopy. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectra. The assignment of these vibrational modes can be complex, but computational methods, often in conjunction with Potential Energy Distribution (PED) analysis, allow for a detailed understanding of the contributions of different functional groups to each vibration. For instance, the characteristic N-H stretching, C=N stretching of the imidazole ring, and the vibrations of the benzene (B151609) ring can be predicted and assigned. researchgate.net

Below are illustrative tables of how theoretically predicted spectroscopic data for this compound might be presented.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-145.8
C47.25115.2
C56.89120.7
C67.18118.9
C7-140.1
C8 (C3a)-133.5
C9 (C7a)-130.2
N1-H12.50-
N7-H₂5.40-

Note: These values are hypothetical and serve as an example of theoretically derived data. Actual values would be obtained from specific DFT calculations.

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
3450N-H stretch (amine)
3150N-H stretch (imidazole)
1620C=N stretch
1580C=C stretch (aromatic)
1450N-H bend
1280C-N stretch
750C-H out-of-plane bend
650C-Br stretch

Note: This table provides an illustrative example of predicted vibrational frequencies and their potential assignments based on known data for similar compounds.

In Silico Modeling of Molecular Interactions with Relevant Chemical Entities

In silico modeling of molecular interactions, particularly molecular docking, is a critical step in modern drug discovery and materials science. nih.gov This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, understanding its potential interactions with biological macromolecules such as enzymes or DNA is of high interest. nih.gov

Molecular docking studies involve creating a 3D model of the ligand (in this case, this compound) and a target receptor. The ligand is then placed into the binding site of the receptor, and its conformational flexibility is explored to find the best-fit orientation with the lowest binding energy. scispace.com The interactions are typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The functional groups of this compound, namely the amino group, the imidazole ring, and the bromine atom, are all expected to play significant roles in its molecular interactions. The amino group and the imidazole nitrogens can act as hydrogen bond donors and acceptors. The aromatic system can participate in π-π stacking interactions with aromatic residues in a protein's active site. The bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in molecular recognition. nih.gov

For example, docking studies of similar benzimidazole derivatives have been performed with targets such as E. coli DNA Gyrase B, where hydrogen bonding with key amino acid residues like Asn46 and Asp73 was identified as crucial for binding. nih.gov Another study on 1H-benzo[d]imidazol-2-amine derivatives investigated their interaction with prostaglandin-endoperoxide synthase 2 (COX-2), a key enzyme in inflammation. scispace.com These studies provide a framework for how this compound could be modeled with various biological targets to explore its potential therapeutic applications.

Table 3: Potential Molecular Interactions of this compound

Functional GroupType of InteractionPotential Interacting Partner (in a protein)
Imidazole N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Imidazole NHydrogen Bond AcceptorArg, Lys, Ser, Thr
Amine N-H₂Hydrogen Bond DonorAsp, Glu, Carbonyl backbone
Benzene Ringπ-π StackingPhe, Tyr, Trp, His
Bromine AtomHalogen BondCarbonyl oxygen, Ser, Thr

Note: This table outlines the types of interactions that are theoretically possible based on the chemical structure of the compound.

Advanced Chemical Applications and Material Science Explorations

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The benzimidazole (B57391) core is a highly valuable scaffold in synthetic organic chemistry, primarily due to its prevalence in biologically active molecules and functional materials. The presence of reactive functional groups, such as the bromine atom and the amino group in 2-Bromo-1H-benzo[d]imidazol-7-amine, renders it a versatile building block for the construction of more complex molecular architectures.

The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of diverse libraries of compounds. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has been achieved through the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various arylboronic acids, a reaction pathway that is directly analogous to the potential reactivity of 2-bromo-substituted benzimidazoles. sigmaaldrich.com

Furthermore, the amino group at the 7-position can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. The synthesis of novel benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. connectjournals.com The inherent reactivity of both the bromo and amino substituents on the this compound ring system provides a dual handle for orthogonal functionalization, allowing for the stepwise and controlled construction of intricate molecules. This makes the benzimidazole scaffold a key component in the synthesis of compounds for pharmaceutical and materials science research. researchgate.netnih.gov

Investigation in Non-Linear Optical (NLO) Material Development

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. nih.gov Benzimidazole derivatives have emerged as a promising class of NLO materials due to their extended π-conjugated systems and the ease with which their electronic properties can be tuned through synthetic modification. nih.gov

The NLO response in organic molecules is fundamentally linked to the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups through a π-conjugated bridge. The general structure of this compound, featuring an electron-donating amino group and the π-electron system of the benzimidazole core, provides a foundation for NLO activity.

Design Principles for Enhanced NLO Response

The enhancement of NLO properties in benzimidazole derivatives is guided by several key design principles:

Donor-Acceptor Architecture: The creation of a "push-pull" system by incorporating strong electron-donating groups (D) and electron-accepting groups (A) at opposite ends of the π-conjugated system is a fundamental strategy. For a molecule like this compound, the amino group acts as a natural electron donor. The introduction of an electron-withdrawing group could significantly enhance the NLO response.

Extension of π-Conjugation: Increasing the length of the conjugated π-system generally leads to a larger NLO response. This can be achieved by introducing additional aromatic or unsaturated moieties to the benzimidazole core. researchgate.net

Intramolecular Charge Transfer (ICT): The efficiency of ICT is crucial. The choice and positioning of donor and acceptor groups to maximize the change in dipole moment between the ground and excited states are critical for a large second-order NLO response (β). aps.org

Molecular Geometry: The planarity of the molecule influences the extent of π-electron delocalization. Deviations from planarity can disrupt conjugation and reduce the NLO effect.

Structure-Property Relationships Governing NLO Behavior

The relationship between the molecular structure of benzimidazole derivatives and their NLO properties has been investigated through both experimental and computational studies. Density Functional Theory (DFT) calculations are often employed to predict NLO properties and to understand the underlying electronic structure. nih.gov

A key parameter in assessing NLO activity is the first-order hyperpolarizability (β). A larger β value indicates a stronger NLO response. This is often correlated with a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which facilitates intramolecular charge transfer.

The table below summarizes the calculated NLO properties for a series of N-arylated 5-bromo-2-aminobenzimidazole derivatives, illustrating the effect of different substituents on the first-order hyperpolarizability.

CompoundSubstituent on N-aryl groupHOMO-LUMO Gap (eV)First-Order Hyperpolarizability (β₀ in au)
1a -H4.93220
1b 4-F4.96183
1c 4-Cl5.03192
1d 4-Br5.07195
1e 4-CH₃4.93182
1f 4-OCH₃4.94208

Data sourced from a computational study on N-arylated 5-bromo-2-aminobenzimidazole derivatives. nih.gov

The data indicates that the introduction of different substituents on the N-aryl ring modulates the electronic properties and, consequently, the NLO response. For instance, compound 1a with an unsubstituted phenyl ring exhibits the highest first-order hyperpolarizability in this series. nih.gov

Supramolecular Chemistry and Self-Assembly Phenomena

The solid-state architecture of benzimidazole derivatives is governed by a variety of non-covalent interactions, which play a crucial role in determining the bulk properties of the material. The ability of these molecules to self-assemble into well-defined supramolecular structures is of significant interest in the field of crystal engineering.

Role in Hydrogen Bonding Networks

Hydrogen bonding is a dominant intermolecular force in the crystal packing of benzimidazoles. The N-H protons of the imidazole (B134444) ring and the protons of the amino group in this compound are potent hydrogen bond donors. The nitrogen atoms of the imidazole ring act as hydrogen bond acceptors. This combination of donors and acceptors facilitates the formation of robust and predictable hydrogen-bonding networks, such as chains, tapes, and sheets. These networks are fundamental in directing the assembly of the molecules in the crystal lattice and have a significant impact on the physical properties of the material.

Pi-Stacking Interactions in Crystal Engineering

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of the benzimidazole cores are a significant driving force in the crystal engineering of these compounds. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings, contribute to the thermodynamic stability of the crystal structure. The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and interesting solid-state architectures. The specific arrangement of the stacked molecules (e.g., face-to-face or offset) influences the electronic properties of the material, which is particularly relevant for applications in organic electronics.

Based on a comprehensive search of available scientific literature, there is currently no specific, detailed research data linking the chemical compound This compound to the advanced applications of chemo-sensors, optical probes, or catalysis in the roles of either ligands or organocatalysts.

Therefore, the requested article with the specified outline cannot be generated with scientific accuracy, as no published research findings appear to exist for this exact compound in those specific contexts. The creation of data tables or detailed discussions on research findings is not possible without source material.

Further research on derivatives or related benzimidazole structures may yield results in these fields, but such information would fall outside the strict scope of the request focusing solely on "this compound".

Future Research Directions and Emerging Avenues for 2 Bromo 1h Benzo D Imidazol 7 Amine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be harsh, lengthy, and environmentally taxing. mdpi.com Future research should prioritize the development of green synthetic routes to 2-Bromo-1H-benzo[d]imidazol-7-amine that are both sustainable and atom-economical.

Recent advancements in organic synthesis offer promising alternatives. eprajournals.com Catalyst-free methods, which involve the condensation of o-phenylenediamines with aldehydes in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions, represent a significant step forward. bohrium.comresearchgate.net These methods boast high atom economy, produce minimal toxic waste, and simplify product purification. bohrium.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption, often providing high yields and selectivity. mdpi.com

The application of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, is a particularly exciting avenue. rsc.orgresearchgate.net These catalysts are often recyclable and can facilitate reactions under milder conditions. For instance, a cobalt nanocomposite has been used for the one-pot synthesis of benzimidazoles, and ZrO2–Al2O3 solid acids have also proven effective and reusable. rsc.org A redox-economical approach using a cobalt catalyst to couple o-nitroanilines with alcohols also presents a sustainable pathway, avoiding the need for external redox reagents. researchgate.net

A hypothetical sustainable synthesis for this compound could involve the condensation of 3-bromo-1,2,4-triaminobenzene with an appropriate C1 source, utilizing a recyclable, solid-supported acid catalyst in an aqueous medium. This would align with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Key Features Potential Advantages
Catalyst-Free Condensation Reaction of a substituted o-phenylenediamine (B120857) with an aldehyde in a green solvent (e.g., ethanol, water) or solvent-free. bohrium.com High atom economy, no catalyst separation needed, reduced toxic waste.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction, often with a recyclable catalyst like Er(OTf)3. mdpi.com Drastically reduced reaction times, lower energy consumption, high yields.
Heterogeneous Catalysis (MOFs) Employing recyclable catalysts like NH2-MIL-125(Ti) for oxidative cyclization. rsc.org Catalyst reusability, mild reaction conditions, broad substrate scope.

Exploration of Novel Functionalization and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, making it an excellent platform for creating diverse chemical libraries. The bromo substituent, the amino group, and the N-H of the imidazole (B134444) ring all offer opportunities for selective functionalization.

The bromine atom is a versatile handle for a variety of palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce new aryl, heteroaryl, or alkyl groups at the C-2 position. researchgate.net This would allow for the systematic tuning of the electronic and steric properties of the molecule.

The 7-amino group can be readily acylated, alkylated, or converted into a Schiff base. These modifications can significantly alter the molecule's solubility, polarity, and biological activity. Furthermore, the amino group can serve as a directing group for further electrophilic aromatic substitution on the benzene (B151609) ring, enabling the synthesis of more complex derivatives.

The imidazole nitrogen atoms (N-1 and N-3) can be alkylated or arylated to produce 1,2,7-trisubstituted benzimidazoles. nih.gov N-arylation, in particular, has been shown to be important for developing materials with interesting non-linear optical (NLO) properties. nih.gov The choice of reaction conditions can often control the regioselectivity of these N-functionalization reactions.

Advanced Computational Design for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of novel molecules before they are synthesized in the lab. jocpr.comnih.gov For a relatively unexplored compound like this compound, computational studies can guide research efforts and prioritize the synthesis of derivatives with the most promising characteristics.

DFT calculations can be used to determine key molecular properties such as the HOMO-LUMO gap, which provides insights into the molecule's electronic properties and potential applications in organic electronics. mdpi.com These calculations can also predict chemical reactivity, stability, and spectroscopic signatures. nih.gov

For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might interact with specific biological targets. tandfonline.comnih.govnih.gov By modeling the binding of these compounds to the active sites of enzymes or receptors, researchers can design new molecules with enhanced potency and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating specific structural features with observed biological activity. publichealthscotland.scot

Integration into Novel Functional Materials for Specific Technological Applications

The benzimidazole scaffold is a key component in a variety of functional materials, and this compound could serve as a valuable building block in this area. alfa-chemistry.comacs.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the 7-amino group make this molecule an excellent candidate for use as a ligand in the construction of MOFs. rsc.orgacs.org By coordinating with metal ions, it could form porous structures with potential applications in gas storage, separation, and heterogeneous catalysis. acs.orgresearchgate.net The bromo substituent could also be used for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups.

Organic Electronics: Benzimidazole derivatives are widely used in organic light-emitting diodes (OLEDs) as electron-transporting materials, host materials, and blue light-emitters. alfa-chemistry.comacs.org The rigid, planar structure and π-conjugated system of the benzimidazole core are ideal for these applications. The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for new organic semiconductor materials. acs.org

Other Applications: Benzimidazoles have also been investigated for use as organic solderability preservatives in the manufacturing of printed circuit boards and as components of high-energy materials. wikipedia.orgmdpi.com The introduction of specific functional groups onto the this compound scaffold could tailor its properties for these and other advanced technological applications.

Table 2: Potential Applications in Functional Materials

Application Area Rationale Key Molecular Features
Metal-Organic Frameworks (MOFs) Ligand for creating porous, functional materials. rsc.orgacs.org Multiple nitrogen coordination sites (imidazole, amino group). Bromo group for post-synthetic modification.
Organic Light-Emitting Diodes (OLEDs) Component of electron transport or emissive layers. alfa-chemistry.comacs.org Rigid, planar, π-conjugated system. Potential for high thermal stability and strong fluorescence.
High-Energy Materials Scaffold for energetic compounds. mdpi.com Benzimidazole core can be functionalized with energetic groups (e.g., nitro groups).

Interdisciplinary Approaches in Chemical Discovery and Innovation

Unlocking the full potential of this compound will require a highly interdisciplinary approach. Collaboration between different fields of science will be crucial for the efficient discovery and development of new applications for this promising molecule.

For example, a synergistic effort could involve:

Synthetic Chemists: Developing sustainable and scalable routes to the parent compound and creating libraries of novel derivatives through targeted functionalization. eprajournals.comrsc.org

Computational Chemists: Using DFT, molecular docking, and other computational tools to model the properties of new derivatives and guide synthetic efforts towards compounds with desired characteristics. jocpr.comtandfonline.com

Materials Scientists: Incorporating the new benzimidazole derivatives into devices such as OLEDs or using them to construct novel MOFs and characterizing their performance. alfa-chemistry.comacs.org

Biochemists and Pharmacologists: Screening the synthesized compounds for biological activity against a range of therapeutic targets to identify potential new drug leads. nih.govresearchgate.net

Chemical Engineers: Developing processes to scale up the synthesis of the most promising compounds for practical applications.

By fostering collaboration between these disciplines, the scientific community can accelerate the pace of innovation and fully explore the rich chemical space offered by this compound and its derivatives. Such an approach has been successful in the study of other heterocyclic systems and will undoubtedly be key to revealing the hidden potential of this particular benzimidazole. snu.edu.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.